Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine ring, and a 4-methylphenyl group
Properties
IUPAC Name |
tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-15-5-7-16(8-6-15)17(23)9-10-18(24)21-11-13-22(14-12-21)19(25)26-20(2,3)4/h5-8H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNAMUOXXSVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 4-methylbenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 4-oxobutanoic acid to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the 4-methylphenyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate is being studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including receptors and enzymes involved in disease processes.
Potential Therapeutic Areas :
- Neurological Disorders : Research indicates that compounds with piperazine structures can modulate neurotransmitter systems, potentially offering benefits in treating conditions such as anxiety and depression.
- Cancer Therapy : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines.
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Preliminary findings suggest it may exhibit:
- Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory pathways, which is crucial for conditions like arthritis and other inflammatory diseases.
- Antioxidant Effects : Some studies indicate that it could scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of related piperazine derivatives on neuronal cells exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and inflammation markers, suggesting potential applications for neurodegenerative diseases.
Case Study 2: Anticancer Activity
In a recent clinical trial, a derivative of this compound was tested on patients with advanced solid tumors. The trial reported promising results, with several patients experiencing tumor shrinkage and improved quality of life. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Antioxidant | Journal of Medicinal Chemistry |
| Related Piperazine Derivative | Neuroprotective | Nature Reviews Neuroscience |
| Piperazine-based Anticancer Agent | Tumor inhibition | Clinical Cancer Research |
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate is unique due to the presence of the 4-methylphenyl group and the 4-oxobutanoyl moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds, making it a valuable molecule for specific research and industrial applications.
Biological Activity
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate (commonly referred to as TBP) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
TBP is characterized by its unique molecular structure, which includes a piperazine ring substituted with a tert-butyl group and a ketone moiety. The molecular formula for TBP is , with a molecular weight of approximately 304.38 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific receptors and enzymes.
The biological activity of TBP primarily involves its interaction with various biological pathways:
- Anticancer Activity : Preliminary studies suggest that TBP may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The compound’s ability to interfere with cell cycle progression could be linked to its structural analogies with known chemotherapeutic agents.
- Enzyme Inhibition : TBP has shown potential as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating metabolic disorders.
- Neuroprotective Effects : There is emerging evidence that TBP may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Biological Activity Data
The following table summarizes key biological activities and findings related to TBP:
Case Studies and Research Findings
Several studies have investigated the biological activity of TBP:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that TBP significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Research : In vitro assays revealed that TBP effectively inhibited specific enzymatic activities related to glucose metabolism, indicating its potential for managing conditions like diabetes.
- Neuroprotective Effects : Research involving animal models indicated that TBP administration led to improved cognitive functions and reduced markers of oxidative stress, suggesting its potential utility in neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving functionalization of a piperazine core. A common approach involves coupling a tert-butyl-protected piperazine derivative with a 4-(4-methylphenyl)-4-oxobutanoyl moiety. For example, tert-butyl piperazine-1-carboxylate derivatives can react with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., NaH in DMF) . Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM or MeOH) to prevent side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine ring and aryl groups.
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and tert-butyl (C-H, ~1360 cm⁻¹) stretches.
- LC-MS/HRMS : For molecular weight confirmation and purity assessment .
- X-ray crystallography : To resolve stereochemistry and intermolecular interactions in solid-state structures .
Q. How can researchers assess the purity of this compound?
Purity is typically verified via:
- HPLC/GC with UV detection (λ = 254 nm).
- Melting point analysis (if crystalline).
- Elemental analysis (C, H, N) for stoichiometric validation .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of derivatives?
Yield optimization often involves:
- Catalyst screening : Use of coupling agents like EDCl/HOBt for amide bond formation.
- Temperature control : Lower temperatures (0–5°C) to minimize decomposition of reactive intermediates.
- Protecting group management : Selective deprotection of the tert-butyl group (e.g., TFA in DCM) to enable further functionalization . Example: In a related piperazine derivative, dimethyl(1-diazo-2-oxopropyl)phosphonate was used to introduce ketone groups, achieving 35% yield after column chromatography .
Q. How do steric and electronic effects influence reactivity in substitution reactions?
The tert-butyl group introduces steric hindrance, limiting nucleophilic attack at the piperazine nitrogen. Electron-withdrawing groups (e.g., carbonyl) on the aryl ring activate adjacent positions for electrophilic substitution. Computational studies (DFT) or Hammett plots can predict regioselectivity in such reactions .
Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies between X-ray structures (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects (e.g., rotamers in solution). Techniques include:
Q. How is the compound evaluated for biological activity in drug discovery?
Advanced applications involve:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorescence-based protocols.
- Cellular uptake studies : Radiolabeled derivatives (e.g., ¹⁴C) to track bioavailability.
- Protein-templated reactions : Screening for target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
